molecular formula C11H13FN4 B1489251 (5-ethyl-1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine CAS No. 1267189-63-8

(5-ethyl-1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine

Cat. No. B1489251
CAS RN: 1267189-63-8
M. Wt: 220.25 g/mol
InChI Key: MCJVPXOAIYSYPC-UHFFFAOYSA-N
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Description

(5-ethyl-1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine, also known as EFTFM, is an organic compound that has a variety of applications in scientific research. It is a small molecule that has a molecular weight of 210.24 g/mol and a melting point of 130-133°C. EFTFM has been used in a variety of fields, including synthetic organic chemistry, medicinal chemistry, and biochemistry. This compound is also used in the synthesis of other compounds, such as pharmaceuticals, pesticides, and other organic compounds.

Scientific Research Applications

Synthesis and Characterization

  • Tetrel Bonding Interactions : A study reported the synthesis, spectroscopic, and X-ray characterization of triazole derivatives, highlighting the role of π-hole tetrel bonding interactions in the self-assembly of these compounds. This research provides insights into the structural features that could influence the properties and applications of triazole compounds (Ahmed et al., 2020).
  • Isostructural Characterization : Research on isostructural 4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles elucidates the structural characterization of these compounds, which could inform the development of triazole-based materials and their applications (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Biological Activities

  • Anticancer Activity : A novel series of naproxen derivatives with a triazole moiety were synthesized and evaluated for their in vitro anticancer activity against prostate cancer cell lines. This highlights the potential therapeutic applications of triazole derivatives in cancer treatment (Han, Bekci, Cumaoğlu, & Küçükgüzel, 2018).
  • Analgesic Potential : The synthesis and in vivo analgesic activity of (benzylideneamino)triazole–Thione derivatives of flurbiprofen suggest the pain-relieving potential of triazole compounds. This research contributes to the understanding of how triazole derivatives could be developed as analgesic agents (Zaheer et al., 2021).
  • Antimicrobial and Antifungal Activities : Several studies have synthesized triazole derivatives and evaluated their antimicrobial and antifungal activities, demonstrating the broad-spectrum bioactivity of these compounds against various pathogenic strains. This underscores the potential of triazole derivatives as antimicrobial agents (Thomas, Adhikari, & Shetty, 2010).

properties

IUPAC Name

[5-ethyl-1-(4-fluorophenyl)triazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN4/c1-2-11-10(7-13)14-15-16(11)9-5-3-8(12)4-6-9/h3-6H,2,7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCJVPXOAIYSYPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=NN1C2=CC=C(C=C2)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-ethyl-1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-ethyl-1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine
Reactant of Route 2
(5-ethyl-1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine
Reactant of Route 3
(5-ethyl-1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine
Reactant of Route 4
(5-ethyl-1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine
Reactant of Route 5
(5-ethyl-1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine
Reactant of Route 6
(5-ethyl-1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine

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